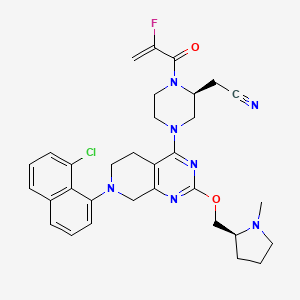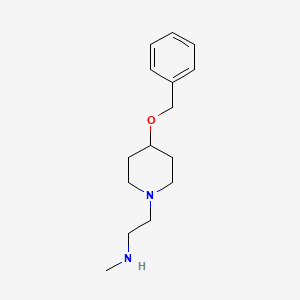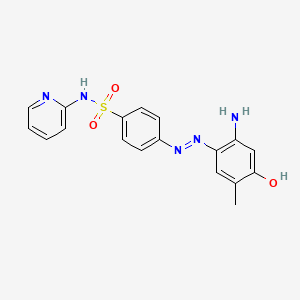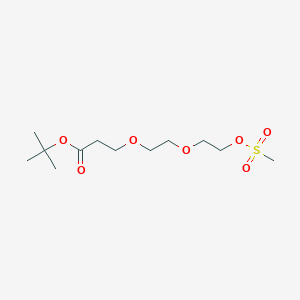
naphyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one is a synthetic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. Synthetic cathinones are known for their stimulant effects and have been used in various research and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as its stimulant properties and possible use in treating certain medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the reaction of naphthalene-2-carbaldehyde with pyrrolidine and a suitable ketone precursor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce naphthalen-2-yl alcohol.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with various molecular targets, such as neurotransmitter transporters and receptors. The compound can inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the associated effects.
Comparación Con Compuestos Similares
1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one can be compared with other synthetic cathinones, such as:
Methcathinone: Similar stimulant effects but different structural features.
Mephedrone: Known for its euphoric effects and different substitution pattern on the aromatic ring.
MDPV (Methylenedioxypyrovalerone): Potent stimulant with a different core structure.
The uniqueness of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one lies in its specific structural features, which influence its chemical reactivity and biological effects.
Propiedades
Número CAS |
850352-11-3 |
|---|---|
Fórmula molecular |
C19H24ClNO |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17;/h3-4,8-11,14,18H,2,5-7,12-13H2,1H3;1H |
Clave InChI |
SIOVYKZRZLWQSY-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3 |
SMILES canónico |
CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Naphyrone Hydrochloride; Naphyrone HCl; O-2482; Naphthylpyrovalerone; O 2482; O2482; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)



![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
